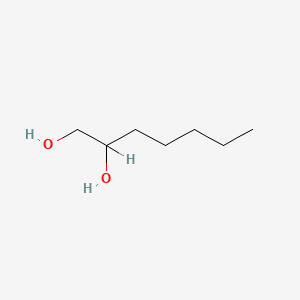

1,2-Heptanediol

描述

Historical Context and Discovery in Diol Chemistry

The scientific journey of diols, or glycols, is rooted in the foundational principles of organic chemistry. One of the earliest relevant discoveries was the formose reaction, first described by Alexander Butlerov in 1861, which demonstrated the formation of sugars (polyols) from formaldehyde (B43269) and laid the groundwork for understanding polyhydroxy compounds. ajchem-a.com By the early 20th century, various diols, including 1,6-hexanediol (B165255) and 1,7-heptanediol, were subjects of chemical investigation. dbc.wroc.pl

The primary industrial method for synthesizing vicinal diols, such as 1,2-Heptanediol, involves the hydrolysis of epoxides. wikipedia.org This process typically starts with an alkene, which is first oxidized to form an epoxide ring, followed by ring-opening hydrolysis to yield the 1,2-diol. wikipedia.orgessentialchemicalindustry.org More advanced synthetic methods, like the Sharpless asymmetric dihydroxylation, were later developed to produce chiral diols from alkenes with high specificity. wikipedia.org

The commercial application of specific short-chain 1,2-alkanediols is a more recent development. For instance, 1,2-pentanediol (B41858) was introduced to the cosmetic industry in the early 1990s, valued for its multifunctional properties. cosmeticsandtoiletries.com The exploration and application of this compound followed as researchers began to investigate how varying the length of the carbon chain affects the compound's physical and chemical properties. deascal.comresearchgate.net

Significance of 1,2-Alkanediols in Modern Chemistry

1,2-Alkanediols, also known as vicinal diols, are a class of organic compounds recognized for their versatility and importance in both academic and industrial chemistry. fiveable.melibretexts.org Their significance stems from the presence of two adjacent hydroxyl (-OH) groups, which can engage in hydrogen bonding and serve as reactive sites for a wide range of chemical transformations. fiveable.me

These compounds are crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. wikipedia.orgfiveable.megoogle.com In polymer chemistry, for example, diols like ethane-1,2-diol are used as co-monomers in polymerization reactions to form polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgessentialchemicalindustry.org The two hydroxyl groups also allow 1,2-alkanediols to function as protecting groups for carbonyl compounds, a vital strategy in complex organic synthesis. wikipedia.org

Beyond their role as synthetic intermediates, 1,2-alkanediols possess inherent functional properties. They are utilized as solvents, viscosity modifiers, and hydrotropes—substances that enhance the aqueous solubility of poorly soluble compounds. cosmeticsandtoiletries.comipb.pt Furthermore, many 1,2-alkanediols exhibit antimicrobial activity, which has led to their use in various formulations. cosmeticsandtoiletries.comgoogle.comresearchgate.net

| Application Area | Specific Use of 1,2-Alkanediols | Reference |

| Organic Synthesis | Intermediates for pharmaceuticals and fine chemicals. | fiveable.me |

| Protecting groups for carbonyls. | wikipedia.org | |

| Polymer Chemistry | Co-monomers for polyesters and polyurethanes. | wikipedia.org |

| Industrial Chemicals | Raw materials for lubricating oils and fragrances. | google.com |

| Precursors for aldehyde production via dehydration. | researchgate.net | |

| Formulations | Solvents, viscosity modifiers, and hydrotropes. | cosmeticsandtoiletries.comipb.pt |

| Antimicrobial agents and preservative boosters. | cosmeticsandtoiletries.comgoogle.com | |

| Biomolecules | Key structural motifs in natural products like carbohydrates. | fiveable.me |

Current Research Landscape of this compound

Current research on this compound is focused on its synthesis, physical properties, and applications based on its molecular structure. It is a clear, colorless liquid typically produced through the synthetic route of reacting heptanal (B48729) with hydrogen peroxide or via multi-step synthesis starting from reagents like n-butyl bromide. deascal.comresearchgate.net

A significant area of investigation is its interaction with biological membranes and its role as a skin penetration modifier. One study found that this compound could modulate the percutaneous absorption of metronidazole (B1676534), suggesting its potential to control the release of active ingredients. thegoodscentscompany.com Research comparing different 1,2-alkanediols has shown that properties like antimicrobial efficacy and skin absorption are dependent on the length of the alkyl chain. researchgate.netresearchgate.net

Modern synthetic chemistry research is also aiming to optimize the production of this compound. This includes the development of novel catalysts and the use of process intensification techniques like continuous flow reactors to improve reaction yields and reduce byproducts. Additionally, there is growing interest in producing 1,2-alkanediols from biological feedstocks ("bio-alkenes") to create more sustainable, bio-based products. google.com

| Property / Research Area | Finding / Description | Reference |

| Chemical Formula | C₇H₁₆O₂ | scbt.comnih.gov |

| Molecular Weight | 132.20 g/mol | scbt.com |

| Physical State | Clear, colorless liquid. | deascal.com |

| Boiling Point | 226-227 °C (estimated) | thegoodscentscompany.com |

| Synthesis | Can be synthesized from heptanal and hydrogen peroxide or via Grignard reagents. | deascal.comresearchgate.net |

| Solubility | Soluble in water and alcohol. | deascal.comthegoodscentscompany.com |

| Biological Interaction | Studied as a modulator of percutaneous absorption for active compounds. | thegoodscentscompany.com |

| Natural Occurrence | Identified as a component in Curcumae Rhizoma. | frontiersin.org |

Defining the Scope of Academic Inquiry for this compound

The academic inquiry surrounding this compound is multifaceted, driven by a need to understand its fundamental chemical behavior and to harness its properties for practical applications. The scope of this research can be defined by several key questions that guide current and future investigations.

A primary focus is on synthesis and production . Researchers are exploring pathways to enhance the efficiency, safety, and sustainability of manufacturing processes. This includes not only the optimization of traditional chemical syntheses but also the development of novel bio-catalytic routes and processes that utilize renewable raw materials. google.comgoogle.com

A second major area of inquiry involves structure-property relationships . Studies systematically compare 1,2-alkanediols of varying chain lengths to create predictive models for properties such as antimicrobial activity, hydrotropic performance, and interaction with biological membranes. researchgate.netipb.ptresearchgate.net Understanding where this compound fits within these trends is crucial for designing targeted applications.

Finally, research is directed at its functional applications and mechanisms of action . This includes elucidating how it functions as a penetration enhancer, an antimicrobial agent, or a hydrotrope at a molecular level. ipb.ptresearchgate.net Furthermore, its potential as a platform chemical for conversion into other valuable substances, such as aldehydes through catalytic dehydration, represents a significant avenue for future chemical research. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

heptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXZDAKFJKCPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958269 | |

| Record name | Heptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-31-4 | |

| Record name | 1,2-Heptanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3710-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Heptanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Heptanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Heptanediol

Chemical Synthesis Routes

Two primary chemical synthesis routes for 1,2-heptanediol are the reduction of heptanoic acid derivatives and the hydroformylation-hydrogenation of hexene. Each of these methods offers distinct advantages and challenges in terms of yield, purity, and reaction conditions.

Reduction of Heptanoic Acid Derivatives

The reduction of functionalized heptanoic acid derivatives, such as α-hydroxy heptanoic acids or their corresponding esters, presents a direct pathway to this compound. This transformation is typically achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of converting esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org The synthesis of this compound can be achieved by the LiAlH₄ reduction of a 2-hydroxyheptanoic acid ester. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. chemistrysteps.com

The initial attack results in the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group and forming heptanal (B48729). Heptanal, being an aldehyde, is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄. masterorganicchemistry.comchemistrysteps.com A second hydride attack on the aldehyde's carbonyl carbon leads to the formation of an alkoxide intermediate. Finally, a workup step with water protonates the alkoxide, yielding this compound. chemistrysteps.com

The high reactivity of LiAlH₄ necessitates the use of strictly anhydrous (dry) reaction conditions. LiAlH₄ reacts violently with water and other protic solvents, generating flammable hydrogen gas and reducing the reagent's efficacy. chemistrysteps.com Therefore, the optimization of anhydrous conditions is critical for a safe and efficient reduction.

Key optimization strategies include:

Solvent Choice: The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), in which LiAlH₄ is reasonably soluble.

Drying of Apparatus and Reagents: All glassware must be thoroughly dried before use, often by flame-drying or oven-drying. The solvents and the heptanoic acid derivative substrate must also be rigorously dried.

Inert Atmosphere: The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

The following table summarizes the key parameters for optimizing anhydrous conditions in LiAlH₄ reductions.

| Parameter | Optimization Strategy | Rationale |

| Solvent | Use of anhydrous diethyl ether or THF. | Ensures solubility of LiAlH₄ and prevents reaction with protic solvents. |

| Apparatus | Flame-drying or oven-drying of all glassware. | Removes adsorbed water from glass surfaces. |

| Reagents | Use of freshly distilled and dried solvents and substrates. | Minimizes the introduction of water into the reaction mixture. |

| Atmosphere | Conducting the reaction under a nitrogen or argon atmosphere. | Prevents atmospheric moisture from contaminating the reaction. |

Several strategies can be employed to enhance the purity and yield of this compound from the LiAlH₄ reduction of heptanoic acid derivatives. Careful control of reaction parameters and meticulous purification procedures are essential. nih.gov

Reaction Control:

Temperature Management: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or gently refluxed to ensure the reaction goes to completion.

Reagent Addition: Slow, portion-wise addition of the heptanoic acid derivative to the LiAlH₄ suspension (or vice-versa, known as inverse addition) can help to control the reaction rate and prevent side reactions.

Stoichiometry: Using a slight excess of LiAlH₄ ensures the complete reduction of the starting material and any intermediates.

Workup and Purification:

Quenching: The careful and controlled quenching of excess LiAlH₄ after the reaction is complete is crucial. This is typically done by the sequential addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.

Extraction: The product is then extracted from the aqueous layer into an organic solvent.

Purification Techniques: The final purification of this compound is often achieved through distillation or column chromatography to remove any impurities.

The table below outlines common strategies for enhancing purity and yield.

| Strategy | Description | Impact |

| Controlled Temperature | Initiating the reaction at low temperatures and gradually warming. | Minimizes side reactions and improves selectivity. |

| Slow Reagent Addition | Adding the substrate or reagent dropwise or in small portions. | Better control over the reaction exotherm and rate. |

| Optimized Workup | Careful quenching of excess reducing agent and proper extraction. | Prevents product degradation and maximizes recovery. |

| Final Purification | Utilizing distillation or column chromatography. | Removes impurities to achieve high-purity this compound. |

Hydroformylation-Hydrogenation Pathways

An alternative synthetic route to this compound begins with the hydroformylation of hexene. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene, followed by the hydrogenation of the resulting aldehyde to an alcohol.

Hydroformylation, also known as the oxo process, converts alkenes into aldehydes using a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst. rsc.org When 1-hexene (B165129) is used as the starting material, hydroformylation can produce two isomeric aldehydes: the linear heptanal and the branched 2-methylhexanal. researchgate.net For the synthesis of this compound, the formation of the linear isomer, heptanal, is desired.

Achieving high regioselectivity for the linear aldehyde is a key challenge. This is often accomplished through the use of specific catalyst systems, typically based on rhodium or ruthenium. acs.org The choice of ligands coordinated to the metal center plays a crucial role in directing the regioselectivity. researchgate.net For instance, bulky phosphine ligands on a rhodium catalyst can sterically hinder the formation of the branched isomer, thus favoring the production of the linear heptanal. Subsequent reduction of heptanal, for example through catalytic hydrogenation, would then yield 1-heptanol, not this compound. To obtain this compound, the starting material for the hydroformylation would need to be a different C6 substrate or a different synthetic approach would be necessary after the initial hydroformylation. However, focusing solely on the regioselective hydroformylation of hexene, the primary goal is the selective formation of heptanal.

The following table presents a summary of catalyst systems and their impact on the regioselectivity of 1-hexene hydroformylation.

| Catalyst System | Ligand Type | Typical Linear:Branched Ratio | Reference |

| Rhodium with Triphenylphosphine (B44618) | Simple Phosphine | Moderate to High | rsc.org |

| Ruthenium on N-doped Carbon | Heterogeneous | High (e.g., 93:7) | acs.org |

| Rhodium with Bulky Phosphite Ligands | Bidentate Phosphites | Very High | researchgate.net |

Subsequent to the formation of heptanal, a separate reduction step would be required to produce the corresponding alcohol.

Catalytic Hydrogenation of Heptanal: Industrial Scale Feasibility

The catalytic reduction of long-chain aldehydes like heptanal to their corresponding alcohols is a well-established industrial practice. The large-scale production of various 1,2-alkanediols is a significant market, projected to reach billions of dollars, indicating robust manufacturing capabilities for these types of molecules. qyresearch.com For the hydrogenation of heptanal to this compound, the key industrial considerations are catalyst longevity, reaction conditions, and product purity.

Highly efficient and selective hydrogenation of aldehydes can be achieved using various catalysts, including those based on both noble and non-noble metals. For instance, iron(II) pincer complexes have demonstrated high turnover numbers and frequencies, rivaling the activity of noble metal catalysts in aldehyde hydrogenation. nih.govacs.org Ruthenium(II) catalysts have also been shown to be highly effective for aldehyde hydrogenation, with high turnover numbers and the ability to function without a base or solvent, which is highly advantageous for industrial applications. nih.gov

The industrial production of 1,2-alkanediols often prioritizes processes that are both economically viable and environmentally sustainable. This includes the use of bio-based feedstocks to produce "green" diols. minasolve.com Patents related to the production of 1,2-alkanediols highlight various methods, including those starting from olefins, which are then converted to diols, suggesting a mature industrial landscape for these products. google.comgoogle.comgoogle.com The practicality of large-scale hydrogenation is also demonstrated by protocols developed for the reduction of various ketones and aldehydes, which can be scaled up to produce significant quantities of alcohol products. researchgate.net

Novel Catalysts in Hydroformylation-Hydrogenation: Supported Rhodium and Bimetallic Systems

The synthesis of heptanal, the precursor to this compound in this route, is often achieved through the hydroformylation of 1-hexene. This process, followed by hydrogenation, benefits from the development of novel catalysts that enhance efficiency and selectivity.

Supported rhodium catalysts are widely studied for hydroformylation due to their high activity and selectivity. The support material plays a crucial role in the catalyst's performance. For instance, fibrous polymer-supported rhodium-phosphine catalysts have shown high selectivity for the desired linear aldehyde product in the hydroformylation of alkenes. Bimetallic catalysts, such as those combining nickel and tin, have been shown to be highly stable and efficient for the continuous production of 1,2-pentanediol (B41858) from furfuryl alcohol, demonstrating the potential of bimetallic systems in related processes. rsc.org The development of catalysts that can perform both hydroformylation and subsequent hydrogenation in a one-pot process is an area of active research to improve process efficiency.

Dihydroxylation of 1-Heptene (B165124)

The direct conversion of 1-heptene to this compound through dihydroxylation represents another important synthetic route. This method involves the addition of two hydroxyl groups across the double bond of the alkene.

Osmium Tetroxide (OsO₄) Catalyzed Dihydroxylation

Osmium tetroxide is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes, yielding 1,2-diols. masterorganicchemistry.comwikipedia.org The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. libretexts.orglibretexts.org Due to the high cost and toxicity of osmium tetroxide, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org

The Upjohn dihydroxylation is a well-known method that employs N-methylmorpholine N-oxide (NMO) as the co-oxidant to regenerate the Os(VIII) species from the Os(VI) formed during the reaction. wikipedia.orgorganic-chemistry.org This catalytic approach makes the process more economically viable and safer for larger-scale synthesis. organic-chemistry.org The reaction is generally high-yielding and tolerates a wide range of functional groups. wikipedia.org

Alternative Oxidant Systems: Hydrogen Peroxide with Tungsten Catalysts

To circumvent the use of toxic and expensive osmium, alternative oxidant systems have been developed. A notable example is the use of hydrogen peroxide in combination with tungsten-based catalysts. This system can effect the dihydroxylation of alkenes and is considered a greener alternative. Patents have described the production of 1,2-alkanediols by reacting an olefin with hydrogen peroxide in the presence of a tungsten complex catalyst.

Impact of Temperature, Solvent Polarity, and Catalyst Concentration on Yield

The yield of this compound from the dihydroxylation of 1-heptene is significantly influenced by several reaction parameters.

| Parameter | Effect on Dihydroxylation Yield | Rationale |

| Temperature | Generally, an increase in temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the catalyst or product, thus decreasing the overall yield. | Provides the necessary activation energy for the reaction but can also promote undesirable pathways. |

| Solvent Polarity | The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates. A mixture of organic solvents and water is often used in catalytic dihydroxylation to dissolve both the organic substrate and the inorganic co-oxidant. | Proper solvation is crucial for efficient interaction between the alkene, catalyst, and oxidant. |

| Catalyst Concentration | Increasing the catalyst concentration generally leads to a higher reaction rate and yield, up to a certain point. Beyond an optimal concentration, the increase in yield may become negligible, or side reactions could be promoted. | A higher concentration of the active catalytic species increases the frequency of productive collisions with the substrate. |

Grignard Reaction-Based Synthesis

An alternative approach to constructing the this compound carbon skeleton involves the use of a Grignard reagent. This method allows for the formation of carbon-carbon bonds, providing a versatile route to the target molecule. A specific synthetic pathway involves the reaction of butylmagnesium bromide, a Grignard reagent, with 2-(chloromethyl)oxirane. This reaction forms 1-chloroheptan-2-ol as an intermediate. Subsequent treatment of this intermediate with a base, such as sodium hydroxide (B78521), followed by hydrolysis, yields the final product, this compound.

Formation of Butylmagnesium Bromide

The synthesis commences with the preparation of the Grignard reagent, butylmagnesium bromide. This is achieved by reacting n-butyl bromide with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The reaction is highly sensitive to moisture, necessitating the use of dry glassware and reagents to prevent the quenching of the highly reactive organometallic species. The magnesium surface is often activated, for instance with a small crystal of iodine, to initiate the reaction. The formation of the Grignard reagent is an exothermic process and is characterized by the gradual dissolution of the magnesium turnings and the formation of a cloudy grey solution.

Reaction with 2-(Chloromethyl)oxirane to 1-Chloroheptan-2-ol

Once the butylmagnesium bromide is formed, it is reacted with 2-(chloromethyl)oxirane, also known as epichlorohydrin. In this step, the nucleophilic butyl group of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. The regioselectivity of the attack is influenced by both steric and electronic factors. The reaction is typically carried out at low temperatures to control its exothermicity. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields 1-chloroheptan-2-ol. This intermediate is a key precursor to the final product. The yield for this step has been reported to be around 40%. organic-chemistry.org

Hydrolysis and Overall Yield Analysis

The final step in this synthetic sequence is the hydrolysis of 1-chloroheptan-2-ol to afford this compound. This transformation is typically achieved by treating the chlorohydrin with a base, such as sodium hydroxide. The reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, deprotonated by the base, acts as a nucleophile and displaces the adjacent chloride ion, forming an epoxide intermediate (1,2-epoxyheptane). This epoxide is then immediately hydrolyzed under the basic aqueous conditions to open the ring and form this compound.

Table 1: Summary of Grignard Reagent-Based Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Product | Reported Yield |

| 1 | n-Butyl bromide, Magnesium | Tetrahydrofuran (THF), Iodine (catalyst) | Butylmagnesium bromide | Not isolated |

| 2 | Butylmagnesium bromide, 2-(Chloromethyl)oxirane | - | 1-Chloroheptan-2-ol | 40% |

| 3 | 1-Chloroheptan-2-ol | Sodium hydroxide, Water | This compound | Yield not specified |

Stereoselective Synthesis of Optically Active this compound Enantiomers

The synthesis of specific enantiomers of this compound requires a stereoselective approach. Chiral pool synthesis, which utilizes readily available chiral molecules from nature, is a powerful strategy for obtaining optically active products.

Chiral Pool Approaches for (R)-1,2-Heptanediol

To synthesize the (R)-enantiomer of this compound, a chiral precursor is selected from the chiral pool and subjected to a series of stereocontrolled reactions.

A potential chiral precursor for the synthesis of (R)-1,2-heptanediol is (2R,3S)-1,2-O-isopropylidene-1,2,3-octanetriol. This starting material possesses the required stereochemistry at one of the future chiral centers of the target molecule. The synthesis would involve the selective transformation of the C3 hydroxyl group and the subsequent cleavage of the carbon chain to remove the excess carbon atom, ultimately leading to the desired C7 diol. The isopropylidene group serves as a protecting group for the 1,2-diol functionality during the initial synthetic steps.

A key step in manipulating the stereochemistry of a chiral alcohol is the Mitsunobu reaction. wikipedia.orgnrochemistry.com This reaction allows for the inversion of the stereocenter of a secondary alcohol. In the context of synthesizing (R)-1,2-heptanediol from a precursor derived from (2R,3S)-1,2,3-octanetriol, the Mitsunobu reaction would be employed to invert the stereochemistry at a specific hydroxyl group.

The reaction involves the use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. These reagents activate the hydroxyl group, making it a good leaving group. A nucleophile, in this case, the carboxylate anion of 4-nitrobenzoic acid, then displaces the activated hydroxyl group via an Sₙ2 mechanism, which results in the inversion of the stereocenter. The resulting ester is then hydrolyzed to yield the alcohol with the inverted configuration. The use of 4-nitrobenzoic acid is advantageous as it is a good nucleophile and the resulting p-nitrobenzoate ester is typically a crystalline solid, which can facilitate purification. Subsequent hydrolysis of this ester would yield the desired (R)-1,2-heptanediol.

Table 2: Reagents for the Mitsunobu Reaction

| Reagent | Chemical Name | Role in Reaction |

| PPh₃ | Triphenylphosphine | Activates the hydroxyl group |

| DEAD | Diethyl azodicarboxylate | Oxidant, facilitates the activation of the hydroxyl group |

| 4-Nitrobenzoic Acid | p-Nitrobenzoic acid | Nucleophile, introduces the carboxylate group with inversion of stereochemistry |

Enantiomeric Excess Determination and Purification Techniques

The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis of non-racemic chiral compounds like this compound. thieme-connect.de Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%. wikipedia.org

Several analytical methods are employed to determine the enantiomeric excess of chiral diols. High-Performance Liquid Chromatography (HPLC) is a predominant technique, utilizing a chiral stationary phase (CSP) to separate the enantiomers based on their differential interactions. nih.govheraldopenaccess.uswvu.edu Gas chromatography (GC) using chiral columns is also a widely used method. researchgate.net Other advanced techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy: Using chiral shift reagents or solvating agents to induce chemical shift differences between the enantiomers. heraldopenaccess.us

Capillary Electrophoresis (CE): This method offers high separation efficiency and rapid analysis times for chiral drugs. nih.govwvu.edu

Supercritical Fluid Chromatography (SFC): An increasingly popular technique for preparative chiral separations. researchgate.net

A high-throughput screening (HTS) method has been developed for the rapid determination of enantiomeric excess in 1,2-diols. nih.gov This approach involves the self-assembly of the chiral diol with an enantiopure fluorescent amine and 2-formylphenylboronic acid, forming diastereomeric iminoboronate esters with distinct photophysical properties, allowing for fluorescence-based ee determination. nih.gov

Purification of a specific this compound enantiomer from a racemic or enantioenriched mixture relies on preparative chiral chromatography. researchgate.net Preparative HPLC and SFC are the techniques of choice for isolating enantiomers on scales ranging from milligrams for research to kilograms for clinical trials. researchgate.net These methods use larger columns packed with a chiral stationary phase to physically separate the two enantiomers, allowing for the collection of the desired pure enantiomer. researchgate.net

Interactive Table: Common Techniques for Chiral Analysis and Purification

This table summarizes common methods used for the determination of enantiomeric excess and the purification of chiral compounds like this compound.

| Technique | Application | Principle | Key Feature |

| Chiral HPLC | Analysis & Purification | Differential interaction with a Chiral Stationary Phase (CSP). nih.govwvu.edu | Widely applicable and scalable. researchgate.net |

| Chiral GC | Analysis | Separation in the gas phase on a chiral column. researchgate.net | Suitable for volatile compounds. |

| Chiral SFC | Analysis & Purification | Utilizes supercritical fluid as the mobile phase for separation on a CSP. researchgate.netresearchgate.net | Fast separations and reduced solvent usage. researchgate.net |

| Capillary Electrophoresis (CE) | Analysis | Differential migration in an electric field in the presence of a chiral selector. nih.govwvu.edu | High efficiency and small sample requirement. nih.gov |

| NMR Spectroscopy | Analysis | Use of a chiral auxiliary to induce detectable spectral differences between enantiomers. heraldopenaccess.us | Provides structural information in addition to purity. |

Enzymatic and Microbial Stereoinversion for 1,2-Diol Production

A highly efficient method for producing optically active 1,2-diols involves the use of microorganisms to perform a stereoinversion on a racemic mixture. tandfonline.comoup.com This biotransformation process can convert a less desired enantiomer into its desired counterpart, theoretically allowing for a 100% yield of a single, optically pure enantiomer from a racemic substrate. nih.gov This is a significant advantage over conventional resolution processes where the maximum yield is 50%. tandfonline.com

Various microorganisms, including yeasts and bacteria, have been screened for their ability to perform this conversion on 1,2-diols. tandfonline.comnih.gov For instance, research has demonstrated that certain microorganisms can selectively convert the (R)-enantiomer of a 1,2-diol within a racemic mixture into the (S)-enantiomer. tandfonline.comoup.com This microbial stereoinversion has been shown to be applicable to a range of 1,2-diols, indicating its potential for the production of optically active this compound. tandfonline.comoup.com Strains of Candida parapsilosis and Lodderomyces elongisporus have been identified as effective biocatalysts for this type of stereoinversion on analogous 1,2-diols. tandfonline.com

The mechanism of microbial stereoinversion of 1,2-diols is a two-step redox process facilitated by a cascade of stereospecific enzymes within the microbial cells. tandfonline.comoup.comnih.gov The process begins with the enantioselective oxidation of one enantiomer, followed by the stereoselective reduction of the resulting intermediate to the opposite enantiomer. tandfonline.comoup.com

Specifically, for the conversion of an (R)-1,2-diol to an (S)-1,2-diol, the mechanism involves:

Oxidation: An NAD⁺-linked, (R)-specific alcohol dehydrogenase enzyme selectively oxidizes the (R)-1,2-diol into a hydroxy ketone intermediate (e.g., 1-hydroxy-2-heptanone). tandfonline.comoup.com

Reduction: An NADPH-linked, (S)-specific 2-keto-1-alcohol reductase enzyme then reduces the achiral hydroxy ketone intermediate to the (S)-1,2-diol. tandfonline.comoup.com

This enzymatic pathway effectively inverts the configuration at the chiral center. tandfonline.com The whole-cell systems of these microorganisms are particularly effective because they contain the necessary machinery to recycle the cofactors (NAD⁺/NADPH) required for the oxidation and reduction steps, making the process self-sustaining and efficient. nih.gov

To maximize the yield and enantiomeric excess of the desired 1,2-diol, optimization of the reaction conditions is essential. Key parameters that influence the efficiency of the microbial stereoinversion include substrate concentration, pH, temperature, aeration, and the addition of a carbon source like glucose to support cell metabolism and cofactor regeneration. tandfonline.com

During the reaction, maintaining a stable pH is crucial, often requiring the controlled addition of an acid or base. tandfonline.com For example, in the production of (S)-1,2-pentanediol using Candida parapsilosis, the pH was maintained at 6.5. tandfonline.com The initial concentration of the racemic 1,2-diol substrate is also a critical factor; high concentrations can be toxic to the microorganisms, while low concentrations may lead to an inefficient process. A supplemental energy source, such as glucose, is typically added periodically during the biotransformation to ensure the cells remain active and the necessary cofactors are regenerated for the enzymatic redox reactions. tandfonline.com

Interactive Table: Example of Microbial Stereoinversion of a 1,2-Diol

This table shows results from the stereoinversion of racemic 1,2-pentanediol, a process applicable to other 1,2-diols like this compound, as reported in the literature.

| Microorganism | Substrate | Concentration | Product | Yield | Enantiomeric Excess (ee) | Reaction Time |

| Candida parapsilosis | Racemic 1,2-Pentanediol | 30 g/L | (S)-1,2-Pentanediol | 93% (molar) | 100% | 24 hours |

Process Intensification and Green Chemistry in this compound Synthesis

Process intensification and the principles of green chemistry are increasingly important in chemical manufacturing to enhance efficiency, reduce environmental impact, and improve safety. pharmacyjournal.orgpharmacyjournal.orgmdpi.com These strategies focus on developing sustainable production methods by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. pharmacyjournal.orgpharmacyjournal.org For the synthesis of this compound, this involves moving away from traditional batch processes towards more advanced and sustainable manufacturing technologies like continuous flow synthesis. pharmacyjournal.org

Continuous flow chemistry, also known as flow synthesis, is a key technology in process intensification. chemdistgroup.comspringernature.com It involves performing chemical reactions in a continuously flowing stream within a microreactor or a tubular reactor, rather than in a conventional batch vessel. chemdistgroup.comtue.nl This approach offers significant advantages for the synthesis of fine chemicals like this compound.

Key benefits of using continuous flow reactors include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly improving process safety, especially for highly exothermic reactions. chemdistgroup.comtue.nl

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields, fewer byproducts, and faster reaction times. tue.nl

Scalability: Scaling up a flow process is often more straightforward than a batch process. Instead of using larger reactors, which can introduce new heat and mass transfer challenges, production can be increased by running the system for longer periods or by operating multiple reactors in parallel. youtube.com

For diol synthesis, a flow system might consist of pumps delivering reactants into a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst, followed by in-line purification modules. springernature.comflinders.edu.au This technology enables the use of reaction conditions, such as high temperatures and pressures, that would be unsafe to implement on a large scale in traditional batch reactors. youtube.com

Minimization of By-product Formation

In the synthesis of this compound, particularly through the oxidation of 1-heptene, controlling the reaction to minimize by-products is critical for achieving high purity and yield. Common by-products include isomers, over-oxidation products such as heptanoic acid, and products from oxidative cleavage of the carbon-carbon double bond. Research has focused on optimizing catalyst systems and reaction conditions to enhance selectivity towards the desired 1,2-diol.

A significant strategy involves the use of specific catalysts and oxidants that favor dihydroxylation over other reaction pathways. For instance, processes utilizing hydrogen peroxide (H₂O₂) as the oxidant are preferred from a green chemistry perspective, as the only stoichiometric by-product is water. However, the reaction must be carefully controlled. The use of certain iron salt catalysts in conjunction with H₂O₂ has been shown to produce high-purity diols with high yields. google.com This method can also reduce the formation of characteristic odorous impurities often found in diol manufacturing processes. google.com

Another approach is the use of molybdenum-based catalysts. While highly effective in some transformations, reaction conditions can lead to the formation of by-products such as carbonyl compounds (from dehydration of the diol) and alcohols (from transfer hydrogenation). Careful selection of solvents and reaction temperatures is necessary to steer the reaction towards the desired this compound. Furthermore, iodine-catalyzed methods using oxidants like tert-butylhydroperoxide (TBHP) in water have been developed as an environmentally friendly process for creating vicinal diols from alkenes, offering an efficient and sustainable protocol. organic-chemistry.org The choice of oxidant can also influence the stereochemical outcome, with reagents like PhI(OAc)₂ in the presence of LiBr allowing for selective diacetoxylation, which can then be hydrolyzed to the diol. organic-chemistry.org

The following table summarizes various catalytic systems and strategies aimed at minimizing by-product formation.

| Catalyst System | Oxidant | Key By-products | Strategy for Minimization | Resulting Purity/Selectivity |

| Trivalent Iron Salt | Hydrogen Peroxide (H₂O₂) | Odorous impurities, over-oxidation products | Use of a specific iron salt catalyst to control reactivity and side reactions. google.com | High purity and high yield of the target diol. google.com |

| Molybdenum-based compounds | Isopropyl alcohol (reductant and solvent) | Carbonyl compounds, alcohols from transfer hydrogenation | Optimization of reaction temperature and pressure. | Yields of alkenes from diols can be high, indicating potential for side reactions if not controlled. |

| Iodine (I₂) | tert-Butylhydroperoxide (TBHP) | Bisperoxides | Use of water as a solvent to promote clean dioxygenation. organic-chemistry.org | Efficient and operationally simple protocol with good yields. organic-chemistry.org |

| Lithium Bromide (LiBr) | Sodium periodate (NaIO₄) or Phenyliodine diacetate (PhI(OAc)₂) | Varies with oxidant | Selection of the appropriate oxidant to control diastereoselectivity (syn or anti diols). organic-chemistry.org | Excellent diastereoselectivity reported. organic-chemistry.org |

Sustainable Catalyst Development

The development of sustainable catalysts for this compound synthesis is a central theme in modern green chemistry. mdpi.com This field focuses on creating catalysts that are efficient, selective, reusable, and derived from earth-abundant, non-toxic materials, thereby reducing the environmental impact of chemical manufacturing. researchgate.netsciltp.com Key areas of innovation include the use of base metal catalysts, heterogeneous catalysts, and biocatalysts.

Earth-Abundant Metal Catalysts: There is a significant research effort to replace catalysts based on precious metals (like osmium or rhodium) with those based on abundant and less toxic metals such as iron. mdpi.com Iron-based catalysts, for example, have been successfully used for the dihydroxylation of alkenes to produce diols. google.com These catalysts are not only more cost-effective but also align with sustainability goals by reducing reliance on rare elements.

Heterogeneous Catalysts: To improve catalyst reusability and simplify product purification, researchers are developing heterogeneous catalysts. This involves immobilizing a catalytically active species onto a solid support, such as silica (B1680970), alumina, or a polymer. For example, molybdenum-incorporated catalysts have been explored for converting biomass into value-added chemicals, a principle that can be applied to diol synthesis. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration, allowing them to be recycled for multiple reaction runs, which reduces waste and operational costs.

Biocatalysts: Enzymes represent a frontier in sustainable catalysis, offering high selectivity under mild reaction conditions. mdpi.com While direct enzymatic synthesis of this compound is an area of ongoing research, related processes have been established. For instance, nickel-modified tungsten carbide catalysts, which are noble-metal-free, have been used to open the furan ring in biomass-derived molecules to yield 1,2-pentanediol, demonstrating a pathway from renewable resources to valuable diols. researchgate.net The principles of using catalysts to convert renewable feedstocks into chemical building blocks are central to creating more sustainable manufacturing pathways. sciltp.com

The table below outlines different approaches to sustainable catalyst development relevant to diol synthesis.

| Catalyst Type | Key Features | Advantages | Challenges |

| Earth-Abundant Metal Catalysts (e.g., Iron) | Utilizes low-cost, non-toxic metals. google.commdpi.com | Environmentally benign, economically viable. | May require specific ligands or conditions to match the activity of precious metal catalysts. |

| Heterogeneous Catalysts (e.g., supported Molybdenum) | Catalyst is immobilized on a solid support. | Easy separation, catalyst recyclability, reduced product contamination. | Potential for leaching of the active metal; possible mass transfer limitations. |

| Biocatalysts and Bio-inspired Catalysts | Use of enzymes or catalysts derived from renewable resources. mdpi.comresearchgate.net | High selectivity, mild operating conditions, reduced energy consumption. researchgate.net | Enzyme stability can be a concern; substrate scope may be limited. |

Chemical Reactivity and Derivatization of 1,2 Heptanediol

Oxidation Reactions and Products

The presence of two adjacent hydroxyl groups allows for a range of oxidation reactions, leading to various products depending on the oxidizing agent and reaction conditions.

The oxidation of 1,2-heptanediol can yield several products. Under strong oxidizing conditions, the carbon-carbon bond between the two hydroxyl-bearing carbons can be cleaved. This oxidative cleavage leads to the formation of carboxylic acids. Specifically, the primary alcohol portion (-CH2OH) is oxidized to formic acid (which may be further oxidized to carbon dioxide and water), and the secondary alcohol portion (-CH(OH)-) is oxidized to hexanoic acid. However, under certain conditions, heptanoic acid can also be formed. ias.ac.in

Other potential oxidized derivatives from this compound, without cleavage of the carbon-carbon bond, include α-hydroxy ketones (ketols) and diketones. For instance, selective oxidation of the secondary hydroxyl group would yield 1-hydroxy-2-heptanone, while oxidation of both hydroxyl groups would result in 2,3-heptanedione. The specific product obtained is highly dependent on the choice of oxidant and the precise control of reaction parameters. quora.com

Table 1: Products of this compound Oxidation

| Oxidizing Agent | Conditions | Major Product(s) |

| Potassium Permanganate (B83412) (KMnO₄) | Hot, acidic/basic | Heptanoic Acid (via cleavage) jove.com |

| Chromium Trioxide (CrO₃) | Anhydrous | 2,3-Heptanedione quora.com |

| Chromium Trioxide (CrO₃) | Aqueous acid | Heptanoic Acid (via cleavage) quora.com |

| Sodium Periodate (NaIO₄) | Aqueous solution | Hexanal and Formaldehyde (B43269) aklectures.commasterorganicchemistry.com |

Mechanisms of Oxidation with Permanganate and Chromium Trioxide

Potassium Permanganate (KMnO₄):

The oxidation of vicinal diols like this compound by potassium permanganate in neutral or alkaline solutions proceeds through a cyclic manganate (B1198562) ester intermediate. jove.comorgosolver.com The permanganate ion (MnO₄⁻) adds across the two hydroxyl groups in a syn-addition fashion. jove.comchemistrysteps.com Under cold, dilute, and basic conditions, this intermediate is hydrolyzed to regenerate the diol. However, under more vigorous conditions (e.g., heat or acidic/basic concentration), the cyclic ester undergoes oxidative cleavage of the C-C bond. jove.comualberta.ca This cleavage ultimately leads to the formation of carboxylic acids or ketones, depending on the substitution of the original diol. For this compound, this results in cleavage to form smaller carboxylic acid fragments. jove.com

Chromium Trioxide (CrO₃):

Chromium trioxide is a powerful oxidizing agent, and its reactivity with this compound is highly dependent on the reaction conditions.

Anhydrous Conditions: In an anhydrous solvent like acetic acid, chromium trioxide will typically oxidize both the primary and secondary hydroxyl groups of this compound to form the corresponding dicarbonyl compound, 2,3-heptanedione, without cleaving the carbon-carbon bond. quora.com The mechanism involves the formation of a chromate (B82759) ester, followed by elimination to form the carbonyl group. chemistrydocs.comubc.ca

Aqueous Acidic Conditions (Jones Reagent): When chromium trioxide is used in aqueous sulfuric acid (Jones reagent), it forms chromic acid (H₂CrO₄). chemistrydocs.com Under these conditions, vicinal diols can undergo C-C bond scission. quora.com The reaction likely proceeds through the formation of a cyclic chromate ester, which then fragments to yield two separate carbonyl-containing molecules. In the case of this compound, this would lead to the formation of hexanoic acid and formic acid (which is often further oxidized to CO₂).

Reduction Reactions

The hydroxyl groups of this compound can be reduced, ultimately leading to the formation of the corresponding alkane.

The complete reduction of this compound involves the removal of both hydroxyl functional groups and their replacement with hydrogen atoms. This transformation converts the diol into the seven-carbon alkane, heptane. This type of reaction requires potent reducing agents capable of reducing alcohols.

Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride (LAH) is a strong, non-selective reducing agent capable of reducing a wide variety of functional groups, including alcohols, although the reaction is generally slow. libretexts.orgchemistrysteps.com To achieve the reduction of an alcohol to an alkane, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or mesylate. The subsequent reaction with LiAlH₄ would then proceed via an Sₙ2 mechanism to displace the leaving group with a hydride ion, forming the alkane. Direct reduction of the diol to the alkane is not a standard application of LAH.

Sodium Borohydride (B1222165) (NaBH₄):

Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. libretexts.org It is generally not capable of reducing isolated alcohols. However, its reactivity can be enhanced by the use of additives or specific reaction conditions. For the reduction of this compound to heptane, NaBH₄ would typically be ineffective on its own. Similar to LAH, a two-step process involving conversion of the hydroxyl groups to good leaving groups would be necessary before reduction.

Substitution Reactions

The hydroxyl groups of this compound can be replaced by other functional groups through nucleophilic substitution reactions. A common example is the conversion to a dihaloalkane.

The reaction with thionyl chloride (SOCl₂) is a standard method for converting alcohols to alkyl chlorides. libretexts.orglibretexts.org When this compound is treated with SOCl₂, both hydroxyl groups are replaced by chlorine atoms, yielding 1,2-dichloroheptane. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org

The mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of SOCl₂, forming an alkyl chlorosulfite intermediate and displacing a chloride ion. libretexts.orgchemistrysteps.com This step converts the hydroxyl group into a good leaving group. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 reaction, leading to inversion of stereochemistry at that center. chemistrysteps.com When a base like pyridine (B92270) is added, it facilitates the deprotonation and ensures the Sₙ2 pathway. masterorganicchemistry.com In the absence of pyridine, the reaction can sometimes proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

Table 2: Common Reagents in this compound Derivatization

| Reaction Type | Reagent | Product Type |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Oxidation | Chromium Trioxide (CrO₃) | Diketone / Carboxylic Acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Alkane (multi-step) |

| Substitution | Thionyl Chloride (SOCl₂) | Dichloroalkane |

Biological Activities and Mechanistic Studies of 1,2 Heptanediol

Antimicrobial Properties

1,2-Heptanediol exhibits notable antimicrobial activity against a range of microorganisms. cosphatec.com Its effectiveness as an antimicrobial agent is a key area of research, with studies investigating its efficacy against various bacterial and yeast species, determining its inhibitory and bactericidal concentrations, and exploring the mechanisms behind its antimicrobial action.

Efficacy Against Bacterial and Yeast Species

This compound has demonstrated a broad spectrum of antimicrobial activity, proving effective against bacteria, yeasts, and molds. cosphatec.comcosphatec.com Studies have shown its ability to inhibit the growth of various microorganisms, including those relevant to the skin microbiome such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Its pH-independent antimicrobial activity makes it a versatile ingredient in various formulations. cosphatec.com

Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The antimicrobial efficacy of a substance is often quantified by its Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. bmglabtech.com The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. wikipedia.orgnumberanalytics.com

Research has been conducted to determine the MIC and MBC of 1,2-alkanediols, including this compound, against various bacteria. For instance, studies have evaluated the MIC of 1,2-alkanediols with carbon chains ranging from 4 to 12 against S. aureus and S. epidermidis. nih.gov These studies are crucial for understanding the concentration at which this compound is effective.

A study on the antibacterial activity of 1,2-alkanediols against Staphylococcus aureus and Staphylococcus epidermidis provided the following MIC values:

| 1,2-Alkanediol | Carbon Atoms | MIC against S. aureus (w/v %) | MIC against S. epidermidis (w/v %) |

| 1,2-Hexanediol (B41856) | 6 | 1.0 | 1.0 |

| This compound | 7 | 0.5 | 0.5 |

| 1,2-Octanediol | 8 | 0.25 | 0.125 |

| 1,2-Nonanediol | 9 | 0.125 | 0.0625 |

| 1,2-Decanediol (B1670173) | 10 | 0.0625 | 0.03125 |

| 1,2-Dodecanediol | 12 | 0.0625 | 0.03125 |

This table is based on data from a study evaluating the minimal inhibitory concentration of various 1,2-alkanediols. nih.gov

Influence of Alkane Chain Length on Antimicrobial Activity

The antimicrobial activity of 1,2-alkanediols is directly influenced by the length of their alkane chain. researchgate.netmdpi.com Several studies have consistently reported that as the alkane chain length increases, the antimicrobial activity also increases. nih.govresearchgate.net This is attributed to the increased hydrophobicity of longer-chain diols, which enhances their ability to interact with and disrupt microbial cell membranes. mdpi.com For example, 1,2-alkanediols with 6 to 12 carbon atoms have been shown to exhibit antimicrobial activity against both Staphylococcus aureus and Staphylococcus epidermidis, with the activity being dependent on the alkyl chain length. nih.gov

Mechanisms of Microbial Load Reduction

The primary mechanism by which 1,2-alkanediols reduce microbial load is through the disruption of the microbial cell membrane. mdpi.comresearchgate.net Their amphiphilic nature allows them to penetrate the lipid bilayer of the cell membrane. mdpi.com This penetration disrupts the membrane's structure, leading to increased permeability, leakage of essential cellular components, and inhibition of substrate transport, ultimately resulting in microbial death. mdpi.comresearchgate.net The disruptive effect is more pronounced with longer alkyl chains due to their deeper penetration into the bilayer. mdpi.com The use of this compound can lead to a significant reduction in the microbial load, often measured as a logarithmic reduction in colony-forming units (CFU). google.comnih.govcerealsgrains.org

Skin Penetration Modulation

In addition to its antimicrobial properties, this compound can modulate the penetration of other substances through the skin. Its effect can vary from being a penetration enhancer to a retardant, depending on the formulation and the specific active ingredient.

A study investigating the effects of various 1,2-alkanediols on the percutaneous absorption of metronidazole (B1676534) (MTZ) found that this compound, at a 1% concentration in the presence of 1,4-cyclohexanediol (B33098), exhibited a retardation effect on MTZ absorption. nih.govnih.gov This suggests that longer-chain diols like this compound can slow down the transdermal diffusion of certain drugs. The mechanism is thought to involve the disruption of the stratum corneum lipids, creating a reservoir effect that prolongs the release of the drug. In contrast, shorter-chain 1,2-alkanediols, such as 1,2-butanediol (B146104), were found to enhance the penetration of MTZ. nih.govnih.gov These findings highlight the potential of 1,2-alkanediols to be used in developing controlled-release vehicles for topical and transdermal applications. nih.govnih.govtandfonline.comresearchgate.net

The following table summarizes the effect of different 1,2-alkanediols on the percutaneous absorption of metronidazole (MTZ) from a study using a hairless mouse skin model. The Retardation Ratio (RR) indicates the factor by which the flux is reduced compared to a control. An RR less than 1 indicates a retardation effect, while an RR greater than 1 indicates an enhancement effect.

| 1,2-Alkanediol | Concentration | Retardation Ratio (RR) | Effect on MTZ Penetration |

| 1,2-Propanediol | 4% | 0.99 | No significant effect |

| 1,2-Butanediol | 4% | 1.61 | Enhancer |

| 1,2-Pentanediol (B41858) | 4% | 0.96 | Mild enhancer |

| 1,2-Hexanediol | 4% | 0.69 | Retardant |

| 1,2-Hexanediol | 1% | 0.76 | Retardant |

| This compound | 1% | 0.78 | Retardant |

This table is based on data from a study investigating the effect of hydrocarbon chain length in 1,2-alkanediols on the percutaneous absorption of metronidazole. nih.govnih.gov

Effect on Percutaneous Absorption of Model Drugs (e.g., Metronidazole)

Studies utilizing in vitro hairless mouse skin models have demonstrated that this compound can significantly influence the transdermal delivery of the model drug Metronidazole (MTZ). nih.govnih.gov When incorporated into a formulation at a 1% concentration, this compound exhibits a retardation effect on the penetration of MTZ. nih.gov This effect is quantified by a retardation ratio (RR) of 0.78, indicating a decrease in the drug's flux across the skin compared to a control formulation without the diol. nih.govnih.gov This modulation of percutaneous absorption highlights its potential for creating controlled-release topical systems.

Penetration Retardation Effects Compared to Shorter-Chain Diols

The impact of 1,2-alkanediols on skin penetration is highly dependent on their alkyl chain length. nih.govnih.gov While shorter-chain diols like 1,2-butanediol and 1,2-pentanediol have been observed to act as penetration enhancers, this compound, along with 1,2-hexanediol, demonstrates a contrary, penetration-retarding effect. nih.govnih.gov Specifically, 1,2-diols with six and seven-carbon chains reduce the penetration of Metronidazole by approximately 30%. nih.gov In contrast, diols with shorter alkyl chains, such as 1,2-propanediol, 1,2-butanediol, and 1,2-pentanediol, either have no significant effect or enhance penetration. nih.gov

Impact of Hydrocarbon Chain Length on Skin Permeation

The length of the hydrocarbon chain in 1,2-alkanediols is a critical determinant of their effect on skin permeation. A systematic variation of the number of methylene (B1212753) (-CH2) groups in the hydrocarbon chain allows for the modulation of a drug's percutaneous absorption, transitioning from a penetration enhancer to a retardant. nih.govnih.gov Longer chain lengths, as seen in 1,2-hexanediol and this compound, are associated with a retardation effect. nih.gov This is attributed to their increased hydrophobicity, which influences their interaction with the lipid bilayers of the stratum corneum. The ability to systematically alter skin permeation by simply adjusting the chain length offers a strategic approach to designing topical drug delivery systems. nih.gov

Table 1: Effect of 1,2-Alkanediol Chain Length on Metronidazole (MTZ) Skin Permeation

| 1,2-Alkanediol | Carbon Chain Length | Concentration | Retardation Ratio (RR) | Effect on Permeation |

| 1,2-Propanediol | 3 | 4% | 0.99 | No significant effect |

| 1,2-Butanediol | 4 | 4% | 1.61 | Enhancement |

| 1,2-Pentanediol | 5 | 4% | 0.96 | No significant effect |

| 1,2-Hexanediol | 6 | 4% | 0.69 | Retardation |

| 1,2-Hexanediol | 6 | 1% | 0.76 | Retardation |

| This compound | 7 | 1% | 0.78 | Retardation |

Data sourced from studies on hairless mouse skin. nih.govnih.gov

Interaction with Stratum Corneum Lipids and Reservoir Effect

The mechanism behind the penetration-modulating effects of this compound involves its interaction with the stratum corneum, the outermost layer of the skin. The hydrophobic nature of its longer alkyl chain allows it to intercalate into and disrupt the highly organized lipid bilayers of the stratum corneum. tandfonline.com This disruption, however, does not necessarily lead to enhanced permeation. Instead, for longer-chain diols like this compound, it is proposed that they create a "reservoir effect" within the stratum corneum. This reservoir can retain the drug, leading to a slower, more controlled release into the deeper skin layers and systemic circulation. Studies have shown that while the flux of the drug is decreased, its retention in the epidermis and dermis can be maintained at a high level, around 15%. nih.gov

Role in Controlled Release Formulations

The penetration-retarding properties of this compound make it a valuable component in the development of controlled-release topical formulations. nih.gov By slowing down the permeation of an active ingredient through the skin, it can help in maintaining a sustained therapeutic concentration at the target site while minimizing systemic absorption and potential side effects. nih.govnih.gov The ability to modulate the release profile by adjusting the concentration of this compound or by combining it with other excipients provides formulators with a tool to design sophisticated drug delivery systems. nih.gov Its amphiphilic structure also suggests potential for use in creating micelles for drug encapsulation, further contributing to controlled-release mechanisms.

Synergistic Effects with Other Modifiers (e.g., 1,4-Cyclohexanediol)

The penetration-retarding effect of this compound can be synergistically enhanced when used in combination with other modifiers, such as 1,4-Cyclohexanediol. nih.gov When a formulation contains both this compound and 1,4-Cyclohexanediol, the flux of Metronidazole is significantly lower compared to a control formulation. nih.gov It is proposed that these two molecules can form a complex, where the hydrophobic alkyl chain of this compound intercalates into the stratum corneum, carrying the 1,4-Cyclohexanediol with it. tandfonline.comtandfonline.com This complex is thought to form hydrogen bonds with the surrounding ceramide molecules in the stratum corneum, creating a cross-linked network that inhibits the passage of the drug. tandfonline.comtandfonline.com This synergistic action provides an effective strategy for developing topical formulations with enhanced skin targeting and reduced systemic exposure. nih.gov

Topical Skin Targeting Effects in Different Skin Models (Hairless Mouse, Pig Abdominal, Pig Ear)

The skin-targeting effects of formulations containing this compound in combination with 1,4-Cyclohexanediol have been evaluated across various skin models, including hairless mouse skin, pig abdominal skin, and pig ear skin. tandfonline.comnih.gov These studies have shown that this combination of penetration modifiers generally decreases the permeability of Metronidazole without reducing its retention within the skin. tandfonline.comnih.gov

The magnitude of this effect, however, varies depending on the skin model used, which is largely attributed to differences in the thickness of the stratum corneum. tandfonline.comnih.gov

Pig Abdominal Skin: Showed the most significant decrease in permeability, with a reduction of approximately 60%. tandfonline.comnih.gov

Pig Ear Skin: Exhibited a permeability decrement of about 40%. tandfonline.comnih.gov

Hairless Mouse Skin: Displayed a permeability decrease of around 20%. tandfonline.comnih.gov

Conversely, the strongest skin targeting effect, as indicated by the targeting ratio, was observed in hairless mouse skin (targeting ratio of 1.79), followed by pig abdominal skin (1.24) and pig ear skin (1.05). tandfonline.comnih.gov These findings underscore that while the combination of this compound and 1,4-Cyclohexanediol has a consistent skin-targeting effect, the specific outcomes can be influenced by the anatomical and physiological characteristics of the skin model. tandfonline.com

Table 2: Permeability Decrement and Targeting Ratios in Different Skin Models

| Skin Model | Permeability Decrement (%) | Targeting Ratio |

| Hairless Mouse Skin | ~20% | 1.79 |

| Pig Abdominal Skin | ~60% | 1.24 |

| Pig Ear Skin | ~40% | 1.05 |

Data from studies on formulations containing Metronidazole with this compound and 1,4-Cyclohexanediol. tandfonline.comnih.gov

Influence of Stratum Corneum Thickness on Targeting Effect

The thickness of the stratum corneum (SC), the outermost layer of the skin, is a major factor influencing the skin targeting effect of this compound. researchgate.netnih.gov Studies investigating the transdermal absorption of metronidazole (MTZ) using different skin models have highlighted this relationship. When used in combination with 1,4-cyclohexanediol as a penetration modifier, this compound demonstrated varying effects depending on the skin model used. researchgate.netnih.gov

A significant finding was that the strongest skin targeting effect appeared in hairless mouse skin, which has a relatively thin stratum corneum. researchgate.netnih.gov In contrast, pig abdominal skin, which has a thicker stratum corneum, showed the most significant decrease in skin permeability but a weaker targeting effect. researchgate.netnih.gov This suggests that while this compound can enhance the retention of substances within the skin, its efficiency in targeting specific layers is inversely related to the thickness of the stratum corneum.

The combined penetration modifiers generally decreased permeability without reducing skin retention. nih.gov However, the targeting ratios, a measure of the drug concentration in the skin versus the amount that permeates through, were highest in the skin model with the thinnest SC. researchgate.netnih.gov

Table 1: Comparative Targeting Effect of Penetration Modifiers on Different Skin Models

| Skin Model | Permeability Decrement (%) | Targeting Ratio | Key Finding |

|---|---|---|---|

| Hairless Mouse Skin | ~20% | 1.79 | Strongest skin targeting effect. researchgate.netnih.gov |

| Pig Abdominal Skin | ~60% | 1.24 | Most significant permeability decrement. researchgate.netnih.gov |

These findings underscore the critical role of stratum corneum thickness in modulating the targeting efficacy of formulations containing this compound. researchgate.netnih.gov

Stabilizer in Biological Systems

This compound is recognized for its role as a stabilizer in various biological systems. evitachem.com Its amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic alkyl tail, allows it to interact with and stabilize complex biological molecules. deascal.com

Interaction with Proteins and Biomolecules

This compound interacts with proteins and other biomolecules, which is a key aspect of its function as a stabilizer. These interactions are primarily driven by hydrogen bonding via its hydroxyl groups and hydrophobic interactions through its seven-carbon chain. This dual interaction capability allows it to interface with both polar and non-polar regions of biomolecules, contributing to the stability of their native conformation. seramun.com

In the context of protein purification, 1,2-alkanediols, including this compound, have been shown to be effective in disrupting protein-lipopolysaccharide (LPS) complexes. google.com This is particularly relevant in the production of recombinant proteins from gram-negative bacteria, where LPS can co-purify with the target protein. google.com The efficiency of LPS removal increases with the length of the alkane chain, and 1,2-alkanediols are more effective than their terminal (1,n-diol) counterparts. google.com

Prevention of Denaturation Mechanisms

A primary function of this compound as a stabilizer is its ability to prevent the denaturation of proteins. Denaturation involves the loss of the protein's three-dimensional structure, rendering it inactive. libretexts.org this compound helps to maintain the optimal ambient conditions, such as pH, ionic strength, and hydrophilic-hydrophobic interactions, necessary to preserve the conformation and function of proteins. seramun.com By interacting with the protein surface, it can shield it from denaturing agents and conditions, such as heat or changes in the chemical environment. libretexts.org

The stabilizing effect is also linked to its influence on the surrounding water molecules and its ability to mitigate the hydrophobic effect, which can be a driving force for protein aggregation and denaturation. nih.govelifesciences.org

Other Biological Activities

Beyond its role as a stabilizer and skin penetration enhancer, this compound exhibits other specific biological activities.

Disruption of Synaptonemal Complex (SC) in Yeast

In meiosis, the synaptonemal complex (SC) is a proteinaceous structure that forms between homologous chromosomes, essential for proper chromosome pairing and recombination. nih.govelifesciences.org Research has shown that certain aliphatic alcohols can disrupt the SC. nih.govelifesciences.org Studies in budding yeast have demonstrated that this compound is effective in disrupting the SC structure. nih.govelifesciences.org

This disruption is thought to be due to the suppression of the hydrophobic effect, indicating that hydrophobic interactions play a major role in maintaining the stability of the SC. nih.govelifesciences.org

Correlation with Hydrophobic Domain Length in Biological Interactions

The biological activity of 1,2-alkanediols is strongly correlated with the length of their hydrophobic alkyl chain. researchgate.net In the case of SC disruption in yeast, this compound was found to be more potent at lower concentrations than 1,2-hexanediol, which in turn was more potent than 1,2-pentanediol. nih.govelifesciences.org This demonstrates that the increased hydrophobicity associated with a longer carbon chain enhances the molecule's ability to interfere with biological structures held together by hydrophobic forces. nih.govelifesciences.org

This principle also applies to its interactions with proteins and its effectiveness in separating LPS from protein complexes, where efficiency increases with chain length. google.com The aggregation behavior of 1,2-alkanediols also strengthens as the length of the hydrophobic hydrocarbon chain increases. researchgate.net

Table 2: Effect of Alkanediol Chain Length on Biological Activity

| Compound | Carbon Chain Length | Relative Potency in SC Disruption | General Observation |

|---|---|---|---|

| 1,2-Pentanediol | 5 | Less Potent | Activity increases with chain length. nih.govelifesciences.org |

| 1,2-Hexanediol | 6 | Moderately Potent | Activity increases with chain length. nih.govelifesciences.org |

This structure-activity relationship, where increased hydrophobic domain length leads to stronger biological interactions, is a key principle governing the function of this compound and related compounds. researchgate.net

Modulation of Drug Delivery through Epidermis

This compound has been investigated for its role in modulating the passage of active pharmaceutical ingredients through the epidermis, the outermost layer of the skin. nih.gov Its mechanism of action is linked to its amphiphilic nature and its ability to interact with the lipids of the stratum corneum, which is the principal barrier to transdermal drug delivery. rjptonline.orgscielo.br The hydrophobic seven-carbon chain of this compound allows it to disrupt the highly organized lipid bilayers within the stratum corneum, which can facilitate increased permeability for co-administered drug molecules.

However, the effect of this compound on drug penetration is nuanced and depends on the formulation. nih.gov Research using in vitro hairless mouse skin models with Franz diffusion cells has shown that the hydrocarbon chain length of 1,2-alkanediols is a critical factor in determining whether they act as a penetration enhancer or a retardant. nih.gov In a study investigating the percutaneous absorption of metronidazole (MTZ), 1,2-alkanediols with shorter chains, such as 1,2-butanediol and 1,2-pentanediol, were found to enhance penetration. nih.gov Conversely, longer-chain diols, including this compound, exhibited a retarding effect on drug absorption when used at a 1% concentration in the presence of 1,4-cyclohexanediol. nih.gov This formulation demonstrated a retardation ratio (RR) of 0.78, indicating a decrease in the penetration of MTZ into systemic circulation. nih.gov

Interestingly, while slowing systemic penetration, the formulation containing this compound maintained a high concentration of the active drug within the epidermis and dermis layers, with retention levels around 15%. nih.gov This suggests a potential application for localizing drug action within the skin while minimizing systemic exposure. nih.gov This modulation from enhancement to retardation based on alkyl chain length provides a basis for designing controlled-release topical vehicles. nih.gov

| Diol Type (in formulation with 1,4-cyclohexanediol) | Concentration | Retardation Ratio (RR) | Effect on Metronidazole (MTZ) Permeation | Reference |

| 1,2-Propanediol | 4% | 0.99 | Neutral | nih.gov |

| 1,2-Butanediol | 4% | 1.61 | Enhancement | nih.gov |

| 1,2-Pentanediol | 4% | 0.96 | Neutral | nih.gov |

| 1,2-Hexanediol | 1% | 0.76 | Retardation | nih.gov |

| This compound | 1% | 0.78 | Retardation | nih.gov |

Enzymatic Biotransformations